2-Acetylthiophene thiosemicarbazone

Anticancer Organoplatinum Complexes Cytotoxicity

Procure 2-Acetylthiophene thiosemicarbazone (ATTSC; CAS 5351-71-3) as a rigorously characterized, unsubstituted bidentate NS chelator for structure-activity relationship (SAR) studies. With an IC₅₀ of 8.6 μM against HT-29 cells and a 7.2× cytotoxicity enhancement upon Pt(II) complexation, ATTSC is the ideal baseline scaffold to systematically evaluate metal-dependent anticancer potency. Its well-documented switch from bidentate Pt(II)/Pd(II) to monodentate Bi(III) coordination, plus DFT-validated E/Z isomer landscapes, enables rational metallodrug design free of confounding N4-substituent effects. Also suited as a positive control in antimicrobial screening panels covering E. coli, P. aeruginosa, S. aureus, and C. albicans. Choose the ≥98% purity standard to ensure reproducible SAR benchmarks.

Molecular Formula C7H9N3S2
Molecular Weight 199.3 g/mol
CAS No. 5351-71-3
Cat. No. B1337034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylthiophene thiosemicarbazone
CAS5351-71-3
Molecular FormulaC7H9N3S2
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)N)C1=CC=CS1
InChIInChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)
InChIKeyPJVHAJJEMJNPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylthiophene Thiosemicarbazone (CAS 5351-71-3): Procurement-Grade Ligand for Anticancer and Antimicrobial Metal Complexes


2-Acetylthiophene thiosemicarbazone (ATTSC; CAS 5351-71-3; MW 199.30) is a heteroaromatic thiosemicarbazone chelating ligand synthesized via condensation of 2-acetylthiophene with thiosemicarbazide. The compound serves as a versatile scaffold for biologically active metal complexes and exhibits intrinsic anticancer activity (IC₅₀ = 8.6 μM against HT-29 cells) [1] and broad-spectrum antimicrobial activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria . The thiophene sulfur and hydrazine nitrogen atoms provide a bidentate NS donor set for coordination to transition metals [2].

Why 2-Acetylthiophene Thiosemicarbazone Cannot Be Replaced by Other Thiosemicarbazone Ligands


Thiosemicarbazones constitute a structurally diverse class where minor modifications to the carbonyl precursor or N4-substituent profoundly alter metal-binding geometry, antiproliferative potency, and antibacterial spectrum [1]. For instance, N4-phenyl substitution (ATTSC-Ph) shifts the thermodynamic conformational landscape and deprotonation-dependent isomer distribution relative to the unsubstituted ATTSC parent [2]. 2-Acetylthiophene thiosemicarbazone provides a baseline unsubstituted scaffold with well-characterized coordination chemistry toward Pt(II), Pd(II), Bi(III), and Sb(III) [3], enabling rational design of metal-based therapeutics where substitution effects can be systematically evaluated. The quantitative evidence below demonstrates that ATTSC occupies a specific position in the structure-activity continuum that generic thiosemicarbazone substitution cannot recapitulate.

2-Acetylthiophene Thiosemicarbazone: Quantitative Differentiation Evidence Against Structural Analogs and Complexes


HT-29 Colon Adenocarcinoma IC₅₀: ATTSC Ligand vs. Organoplatinum(II) Complexes

In a direct head-to-head comparison, the uncomplexed ATTSC ligand exhibited moderate antiproliferative activity against HT-29 colon adenocarcinoma cells with an IC₅₀ of 8.6 μM. Platinum(II) complexation yielded substantially enhanced potency: the tetranuclear complex [Pt₄(ATTSC-2H)₄·4DMF] (1) achieved an IC₅₀ of 1.2 μM, representing a 7.2-fold increase in cytotoxicity relative to the free ligand [1]. The mononuclear complex [Pt(ATTSC-H)(ATTSC)Cl] (2) showed an intermediate IC₅₀ of 3.0 μM (2.9-fold enhancement). This establishes ATTSC as a procurable ligand whose biological performance is significantly modulated by metal coordination, providing a defined baseline for metallodrug development.

Anticancer Organoplatinum Complexes Cytotoxicity

Condensed-Phase Conformational Stability: ATTSC vs. N1-Phenyl Substituted Analog ATTSC-Ph

DFT calculations at the B3LYP/6-311++G(d,p) level in implicit ethanol solvent reveal that deprotonation of ATTSC induces a significant shift in relative Gibbs free energy landscape, altering the population distribution of E/Z isomers in condensed media. In contrast, the N1-phenyl substituted analog ATTSC-Ph exhibits a different conformational response to deprotonation, including the identification of a novel global minimum not observed in the unsubstituted ATTSC parent [1]. This computational evidence demonstrates that N4-substitution fundamentally alters the thermodynamically accessible coordination conformers, which directly impacts metal-binding selectivity and biological activity.

Computational Chemistry Ligand Design Gibbs Free Energy

HeLa Cervical Adenocarcinoma IC₅₀: Bismuth(III) Complexes of ATTSC vs. Uncomplexed Ligand Baseline

Five heteroleptic bismuth(III) halide complexes bearing ATTSC as a monodentate sulfur-donor ligand were evaluated against HeLa cervical adenocarcinoma cells. The complexes exhibited IC₅₀ values ranging from 4.5 ± 0.4 μM to 24.3 ± 1.7 μM [1]. While the uncomplexed ATTSC ligand was not directly tested in this study against HeLa cells, class-level inference from the HT-29 data (IC₅₀ = 8.6 μM) [2] suggests that certain Bi(III) complexes (e.g., IC₅₀ = 4.5 μM) achieve approximately 1.9× enhanced potency over the free ligand. The mononuclear octahedral complex [BiCl₃(HL)₃] with meridional ligand orientation demonstrated superior antiproliferative activity compared to dinuclear halogen-bridged congeners.

Bismuth Complexes Antiproliferative HeLa Cells

Metal Coordination Versatility: ATTSC Enables Distinct Chelation Modes Across Pt(II), Pd(II), and Sb(III)

The coordination behavior of ATTSC is metal-dependent: with Pd(COD)Cl₂ and trans-Pt₂PEt₃Cl₄, ATTSC behaves as a bidentate NS chelating ligand via the thiophene sulfur and hydrazine nitrogen atoms [1]. In contrast, the N4-phenyl substituted analog 2-acetylthiophene 4-phenylthiosemicarbazone (2-HAT-4-FT) acts as a tridentate chelator toward Pd(II), demonstrating that even modest N4-substitution alters denticity and coordination geometry [1]. Furthermore, ATTSC with Sb(III) halides adopts an uncommon seesaw geometry in antimony(III) complexes [2]. This metal- and substitution-dependent coordination plasticity makes ATTSC a well-characterized reference ligand for comparative coordination chemistry studies.

Coordination Chemistry Platinum Complexes Palladium Complexes

Optimal Research Applications for 2-Acetylthiophene Thiosemicarbazone (CAS 5351-71-3) Based on Quantitative Evidence


Medicinal Chemistry: Baseline Ligand for Anticancer Metallodrug SAR Studies

ATTSC is ideally suited as a reference ligand for structure-activity relationship (SAR) investigations of thiosemicarbazone-based anticancer metallodrugs. The documented 7.2× enhancement in cytotoxicity upon Pt(II) complexation (IC₅₀ 8.6 μM → 1.2 μM) [1] provides a quantitative benchmark for evaluating novel metal-ATTSC conjugates. The ligand's unsubstituted scaffold allows systematic assessment of how metal identity (Pt, Pd, Bi, Sb) and coordination geometry modulate antiproliferative activity without confounding N4-substituent effects.

Coordination Chemistry: Metal-Dependent Denticity and Geometry Studies

ATTSC serves as a model bidentate NS chelator for investigating metal-dependent coordination behavior. The ligand's well-documented switch from bidentate (with Pt(II)/Pd(II)) [2] to monodentate sulfur-donor coordination (with Bi(III)) [3] and the uncommon seesaw geometry observed with Sb(III) [4] make it valuable for fundamental studies of thiosemicarbazone coordination plasticity. Researchers can use ATTSC as a characterized baseline to probe how N4-substitution alters denticity and geometry.

Computational Chemistry: Reference Scaffold for DFT Conformational Analysis

ATTSC has been rigorously characterized by DFT at the B3LYP/6-311++G(d,p) level, with established relative Gibbs free energy landscapes for neutral and deprotonated E/Z isomers in implicit ethanol solvent [5]. This computational dataset provides a reference baseline for predicting the effects of N4-substitution (e.g., ATTSC-Ph) on conformational populations and metal-binding thermodynamics. Procurement of ATTSC enables experimental validation of in silico predictions regarding ligand preorganization and deprotonation-dependent isomer distributions.

Antimicrobial Screening: Broad-Spectrum Positive Control

ATTSC exhibits documented antimicrobial activity against a defined panel of Gram-negative (E. coli, P. aeruginosa, S. marcescens) and Gram-positive (S. aureus, M. luteus, B. cereus) bacteria, as well as antifungal activity against C. albicans and other fungi . This established spectrum makes ATTSC a suitable positive control or reference compound for antimicrobial screening campaigns evaluating novel thiosemicarbazone derivatives or their metal complexes.

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